molecular formula C7H7Cl B144806 3-Chlorotoluene CAS No. 108-41-8

3-Chlorotoluene

Cat. No.: B144806
CAS No.: 108-41-8
M. Wt: 126.58 g/mol
InChI Key: OSOUNOBYRMOXQQ-UHFFFAOYSA-N
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Description

3-Chlorotoluene, also known as 1-chloro-3-methylbenzene, is an organic compound with the molecular formula C7H7Cl. It is a colorless liquid that is practically insoluble in water but soluble in non-polar solvents such as aromatic hydrocarbons. This compound is one of the three isomers of chlorotoluene, where the chlorine atom is positioned at the third carbon of the benzene ring.

Mechanism of Action

Target of Action

3-Chlorotoluene, also known as 1-Chloro-3-methylbenzene , is an organic compound that primarily targets the aromatic ring in its interactions . The primary targets are the carbon atoms in the aromatic ring, which are susceptible to nucleophilic aromatic substitution .

Mode of Action

The interaction of this compound with its targets involves a process known as nucleophilic aromatic substitution . In this process, a nucleophile, which is a species rich in electrons, attacks an aromatic-ring carbon, leading to the substitution of the chlorine atom . This reaction proceeds via a free radical process, involving the intermediacy of free chlorine atoms .

Biochemical Pathways

The degradation of this compound is carried out by certain strains of bacteria, such as Comamonas testosterone KT5 . These bacteria utilize a broad range of toluene and chlorotoluenes as sources of carbon and energy . The biodegradation of this compound occurs through the upper pathway to form benzoates, which then undergo ring fission via the ortho-cleavage pathway .

Pharmacokinetics

Given its chemical structure and properties , it can be inferred that it is likely to be absorbed and distributed in the body due to its lipophilic nature Its metabolism would likely involve the aforementioned biochemical pathways, and excretion would likely occur via renal routes.

Result of Action

The molecular result of this compound’s action is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria, such as Comamonas testosterone KT5, can enhance the degradation of this compound . Moreover, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorotoluene is typically synthesized from m-toluidine through a diazotization and substitution process. The procedure involves adding m-toluidine to water, followed by the slow addition of concentrated hydrochloric acid. Sodium nitrite solution is then added dropwise at a temperature of 0-5°C. The resulting diazo solution is treated with cuprous chloride to replace the diazonium group with a chlorine atom. The crude product is then distilled to obtain the final product .

Industrial Production Methods: Industrially, the diazonium method is reserved for the production of this compound. The industrial route to 2- and 4-chlorotoluene involves the direct reaction of toluene with chlorine, but this method is not applicable for this compound due to the difficulty in separating it from 4-chlorotoluene by distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

    Reduction Reactions: The compound can be reduced to form 3-methylbenzene (toluene).

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles and basic conditions are typically required.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Major Products:

  • 3-Chlorobenzaldehyde
  • 3-Chlorobenzoic Acid
  • 3-Methylbenzene (Toluene)

Comparison with Similar Compounds

  • 2-Chlorotoluene (1-chloro-2-methylbenzene)
  • 4-Chlorotoluene (1-chloro-4-methylbenzene)
  • Benzyl Chloride (α-chlorotoluene)

Comparison:

This compound’s unique position of the chlorine atom at the third carbon of the benzene ring gives it distinct reactivity and applications compared to its isomers and other similar compounds.

Properties

IUPAC Name

1-chloro-3-methylbenzene
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InChI

InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3
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InChI Key

OSOUNOBYRMOXQQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)Cl
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Molecular Formula

C7H7Cl
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DSSTOX Substance ID

DTXSID4052841
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Molecular Weight

126.58 g/mol
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Physical Description

M-chlorotoluene is a colorless liquid. Specific gravity 1.072. Denser than water, thus sinks in water. Flash point less than 141 °F. Vapors irritating and narcotic in high concentrations. Used as solvents and as an intermediate for making other chemicals and dyes., Colorless liquid; [Hawley]
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Boiling Point

324 °F at 760 mmHg (NTP, 1992)
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Flash Point

126 °F (NTP, 1992), 126 °F
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Density

1.0722 at 68 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

10 mmHg at 109.8 °F (NTP, 1992), 3.68 [mmHg]
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CAS No.

108-41-8
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Record name 3-Chlorotoluene
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Melting Point

-54 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

A mixture of 4'-methyl-2'-chloroacetophenone and 4'-chloro-2'-methylacetophenone (98 g), [obtained by reaction of 3-chlorotoluene with acetyl chloride using the conditions of C R Noller and R Adams, J.Amer.Chem.Soc., 46, 1892 (1924)], methylamine (33% w/w solution in industrial methylated spirit, 130 ml), copper powder (3 g) and industrial methylated spirit (150 ml) was stirred in a sealed pressure vessel at 100° overnight. After cooling, further methylamine solution (130 ml) was added, the pressure vessel resealed and the mixture stirred at 100° overnight. The cooled mixture was washed out of the pressure vessel with industrial methylated spirit (2×200 ml) and then heated to 60°. Aqueous sodium sulphide nonahydrate (6.1 g in 60 ml water was added, the mixture stirred at 60° for 15 minutes and filtered through diatomaceous earth (sold under the trade name CELITE). The filter bed was washed with industrial methylated spirit (2×100 ml) and the combined filtrate and washings were evaporated to dryness under reduced pressure. The residue was stirred with hydrochloric acid (5M, 400 ml) for 2.75 hours and the resultant aqueous solution basified to pH 8 to 9 with aqueous sodium hydroxide (specific gravity 1.5). The mixture was extracted with dichloromethane (600 ml, then 2×400 ml), the combined extracts were dried over magnesium sulphate and the solvent was removed by distillation. The residue was dissolved in diethyl ether (500 ml) and the solution extracted with hydrochloric acid (5M, 3×150 ml). The diethyl ether solution was discarded. The aqueous extracts were basified to pH 8 with aqueous sodium hydroxide (specific gravity 1.5) and then extracted with diethyl ether (2×250 ml). The combined diethyl ether extracts were dried over magnesium sulphate and the solvent was removed by distillation. The residue was distilled under reduced pressure to give the novel compound 4'-methyl-2'-(methylamino)acetophenone, m.p. 47°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Chlorotoluene?

A1: this compound has the molecular formula C7H7Cl and a molecular weight of 126.585 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't detailed in the provided research, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize compounds like this compound. []

Q3: How does the position of the chlorine atom in chlorotoluenes affect bacterial degradation?

A3: Research shows that the position of the chlorine atom in chlorotoluenes significantly impacts bacterial degradation. For instance, Achromobacter sp. KW1 strain exhibited varying degradation rates for different isomers. [] The chlorine atom's position also influences cell surface modifications in bacteria. []

Q4: Can this compound be used in Heck and Suzuki coupling reactions?

A4: Research indicates that while bio-supported palladium nanoparticles can catalyze Heck and Suzuki reactions with various substrates, this compound was not a suitable substrate in these specific reactions. [] This suggests that the reactivity in such reactions is influenced by the substituents on the aromatic ring. []

Q5: What is the role of this compound in the synthesis of acenaphthyleno[1,2-e]pyrene?

A5: this compound is a key starting material in the multi-step synthesis of acenaphthyleno[1,2-e]pyrene. [] The process involves reaction with acenaphthenequinone, followed by several transformations including bromination, cyclization, and ultimately leading to the formation of the target compound. []

Q6: How does the structure of chlorinated toluene derivatives influence their metabolism?

A6: Studies on bacterial degradation pathways highlight that the position of chlorine significantly affects the metabolic fate of chlorotoluenes. For example, 3-chloro-4-methylcatechol, a metabolite of 2-chlorotoluene, forms specific muconolactones that are resistant to further degradation by known enzymatic pathways, contributing to the recalcitrance of 2-chlorotoluene. [] Conversely, this compound is readily mineralized due to the efficient dehalogenation of its major dioxygenation product. []

Q7: What is known about the toxicity of this compound?

A7: While the provided research doesn't focus on the toxicological profile of this compound, it's crucial to acknowledge that handling any chemical requires caution. Consulting safety data sheets and relevant literature is essential for understanding potential hazards.

Q8: What are the environmental concerns regarding this compound and its isomers?

A8: Chlorotoluenes, including this compound, are considered toxic and pose environmental risks. [] Their presence in the environment necessitates research into effective removal and biodegradation strategies. [] Understanding their distribution and potential for bioaccumulation is crucial for ecological risk assessment. []

Q9: What analytical techniques are employed to study this compound and its interactions?

A9: Various techniques are used to analyze this compound and its derivatives. These include High-Performance Liquid Chromatography (HPLC) for separating reaction products and metabolites, [, ] Mass Spectrometry (MS) for structural characterization, [] and density measurements using magnetic levitation for analyzing physical properties. []

Q10: What is the significance of excess volume measurements in studying this compound mixtures?

A10: Researchers use excess volume (VE) measurements, alongside other thermodynamic properties like isentropic compressibility and viscosity, to investigate the molecular interactions between this compound and other liquids in binary mixtures. [] These measurements provide insights into the nature and strength of intermolecular forces, which are essential for understanding the behavior of such mixtures. []

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